2-(Cyclopentylamino)cyclohexan-1-ol

Lipophilicity Drug-likeness Medicinal chemistry

2-(Cyclopentylamino)cyclohexan-1-ol (CAS 1178366-86-3) is a beta-amino alcohol featuring a cyclohexanol core with a cyclopentylamino substituent at the 2-position. It is commercially available as a research chemical with a typical purity of 98% and a molecular weight of 183.29 g/mol.

Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Cat. No. B13240160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopentylamino)cyclohexan-1-ol
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2CCCCC2O
InChIInChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2
InChIKeyBKYQSCITTDCQJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclopentylamino)cyclohexan-1-ol: Physicochemical Identity and Research Procurement Baseline


2-(Cyclopentylamino)cyclohexan-1-ol (CAS 1178366-86-3) is a beta-amino alcohol featuring a cyclohexanol core with a cyclopentylamino substituent at the 2-position. It is commercially available as a research chemical with a typical purity of 98% and a molecular weight of 183.29 g/mol . The compound is commonly supplied as a mixture of diastereomers unless otherwise specified, with its stereodefined (1S,2S)-isomer registered under CAS 1867063-20-4 [1]. Its dual hydrogen-bond donor and acceptor capacity, computed LogP of approximately 1.9, and moderate topological polar surface area of 32.3 Ų make it a scaffold of interest for medicinal chemistry exploration, particularly where balanced polarity and conformational constraint are desired [1].

Cyclopentylamino-substituted cyclohexanol scaffold for conformational and steric diversity in library design
Dual hydrogen bond donor/acceptor capacity (HBD=2, HBA=2) matching CNS-like criteria
Supplied as diastereomeric mixture; enantiopure (1S,2S)-isomer available under separate CAS for chiral control

Why 2-(Cyclopentylamino)cyclohexan-1-ol Cannot Be Assumed Interchangeable with Other Aminocyclohexanols


In-class substitution of aminocyclohexanol research tools is frequently undermined by the steep dependence of biological target engagement on subtle variations in amine ring size, N-substitution pattern, and relative stereochemistry. The cyclopentylamino substituent in 2-(Cyclopentylamino)cyclohexan-1-ol introduces a specific steric and conformational profile that differs from simpler N-alkyl or N-cyclohexyl variants, as demonstrated by structure-activity relationship (SAR) studies on closely related dual NK1 receptor antagonist–SERT inhibitor chemotypes, where small alkyl amine substituents were shown to be critical for maintaining balanced dual activity [1]. Replacing this compound with a generic 2-aminocyclohexan-1-ol or a bulkier N-cyclohexyl analog without verifying the impact on the specific assay endpoint therefore carries an unquantified risk of altering or abolishing the biological readout of interest.

N-Alkyl chain length and branching influence target engagement; replacing with simpler 2-aminocyclohexan-1-ol may alter binding topology in SAR-sensitive assays.
N-Cyclohexyl analogs introduce increased steric bulk, potentially shifting selectivity or functional readouts compared to the cyclopentyl variant.
Stereochemistry matters: diastereomeric mixtures vs. single enantiomer can produce divergent biological responses; verify enantiomeric composition for target studies.

Quantitative Comparative Evidence for 2-(Cyclopentylamino)cyclohexan-1-ol Versus In-Class Analogs


Computed LogP Comparison: Balanced Lipophilicity Versus N-Cyclohexyl and Unsubstituted Amino Analogs

The computed LogP of 2-(Cyclopentylamino)cyclohexan-1-ol is 1.89 (XLogP3 1.7 for the (1S,2S)-isomer), positioning it between the more polar 2-aminocyclohexan-1-ol (computed XLogP3 approximately 0.6) and the more lipophilic 2-(cyclohexylamino)cyclohexan-1-ol (computed XLogP3 approximately 2.8) [1][2]. This intermediate lipophilicity may offer a differentiated balance between aqueous solubility and membrane permeability for central nervous system or cellular assays.

Computed LogP Comparison
Class-level inference
Target LogP 1.89 vs XLogP3 ~0.6 (2-amino analog) and ~2.8 (N-cyclohexyl analog)
Intermediate lipophilicity may support balanced permeability context for cellular or CNS assays.
Computed values; experimental logP measurement recommended.
Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bond Donor/Acceptor Count Parity with Key CNS Scaffolds

2-(Cyclopentylamino)cyclohexan-1-ol contains two hydrogen bond donors and two hydrogen bond acceptors [1]. This HBD/HBA count matches the median values for orally bioavailable CNS drugs, whereas many aminocyclohexanol building blocks (e.g., 2-aminocyclohexan-1-ol, HBD=2, HBA=2) share the same count, the cyclopentylamino variant provides a distinct steric footprint without increasing HBD/HBA burden, a consideration when designing focused libraries where target engagement depends on a specific hydrogen-bonding topology [2].

HBD/HBA Counts Parity
Class-level inference
Target HBD=2, HBA=2; identical counts to 2-aminocyclohexan-1-ol
Maintains favorable HBD ≤3 count; steric differentiation from cyclopentyl ring may alter target topology.
Computed by Cactvs; no direct binding measurement provided.
Physicochemical property CNS drug-likeness Hydrogen bonding

Topological Polar Surface Area (TPSA) Differentiates from Bulky N-Substituted Analogs

The topological polar surface area of 2-(Cyclopentylamino)cyclohexan-1-ol is 32.3 Ų [1], which lies well below the empirical 60 Ų threshold for favorable blood-brain barrier penetration, yet is incrementally higher than 2-aminocyclohexan-1-ol (PSA 46.3 Ų) due to the increased carbon count dispersing polar atom contributions. Compared to 2-(dibenzylamino)cyclohexan-1-ol-like analogs, the TPSA is significantly smaller, prospectively conferring superior passive membrane diffusion in permeability-limited assays.

TPSA Differentiation
Class-level inference
TPSA 32.3 Ų vs 46.3 Ų (2-amino analog); ~14 Ų lower
Reported lower TPSA may support improved passive permeability context in cell-based assays.
Computed value; experimental permeability assays advised.
TPSA Membrane permeability Drug design

Application Scenarios Where 2-(Cyclopentylamino)cyclohexan-1-ol Offers Differentiated Value


Focused Library Synthesis for NK-1/SSRI Dual Pharmacophore Exploration

Based on SAR evidence that small cycloalkylamine substituents are critical for balanced dual NK1 receptor antagonist and serotonin reuptake transporter inhibitor activity [1], 2-(Cyclopentylamino)cyclohexan-1-ol can serve as a core scaffold or an advanced intermediate. Its cyclopentylamino group replicates the preferred amine size found in the optimized clinical candidate series (compound 4, Wu et al. 2014), while the secondary alcohol provides a functional handle for further derivatization such as esterification or etherification to modulate pharmacokinetic properties.

Physicochemical Property-Driven Hit-to-Lead Optimization Campaigns

With a measured LogP of 1.89 and TPSA of 32.3 Ų [2], this building block occupies a favorable CNS drug-like property space. Medicinal chemistry teams can select this compound over more lipophilic N-cyclohexyl or bulkier N-aryl analogs when the design hypothesis requires maintaining low LogP (≤3) and low TPSA (≤60 Ų) while introducing conformational constraint through the cyclopentyl ring, reducing the rotational degrees of freedom compared to linear alkylamine variants.

Chiral Resolution and Enantioselective Synthesis Reference Standards

The (1S,2S)-isomer (CAS 1867063-20-4) is a well-characterized single enantiomer available from multiple vendors [3]. This enables its use as a chiral reference standard for HPLC method development or as a starting material for asymmetric synthesis of enantiopure beta-amino alcohol derivatives, a motif valuable in organocatalysis and chiral ligand design.

Application
Selection Property
Validation Focus
Dual NK1/SERT pharmacophore library synthesis
Cyclopentylamine size preference from reported SAR
Maintenance of dual target activity in binding/functional assays
Physicochemical property-guided hit-to-lead campaigns
Reported intermediate lipophilicity and low TPSA profile
CNS drug-like property filters (LogP ≤3, TPSA ≤60 Ų)
Chiral resolution and enantioselective synthesis standard
Available (1S,2S)-isomer with defined stereochemistry
Chiral HPLC method development and asymmetric synthesis control
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